![molecular formula C11H15NOS B7515809 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
Mecanismo De Acción
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in increased stimulation of the central nervous system. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one also has some affinity for the serotonin transporter, although its effects on this system are not as well understood.
Biochemical and Physiological Effects
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, as well as induce hyperactivity and stereotypy in animal models. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one also has a number of limitations, including its potential for abuse and its toxic effects on the central nervous system.
Direcciones Futuras
There are a number of future directions for research on 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. One area of interest is the development of new analogs of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one that may have improved therapeutic potential. Another area of interest is the study of the long-term effects of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one use on the central nervous system, including its potential for addiction and neurotoxicity. Finally, there is a need for further research on the mechanism of action of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one and its effects on other neurotransmitter systems, such as the serotonin system.
Métodos De Síntesis
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one. Friedel-Crafts acylation involves the reaction of 4-methylthiophenol with propionyl chloride to produce 1-(4-methylthiophenyl)propan-1-one, which is then reacted with 2-bromo-1-(4-methylthiophenyl)ethan-1-one to produce 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines. 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one has also been shown to have anxiogenic and locomotor effects in animal models.
Propiedades
IUPAC Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-11(13)12-6-4-10-9(8(12)2)5-7-14-10/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXRDMWLGMJRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1C)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

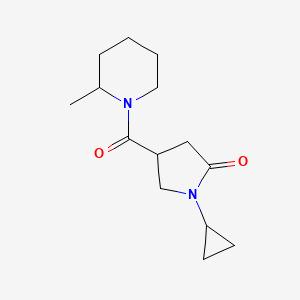

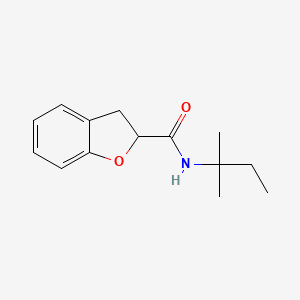


![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
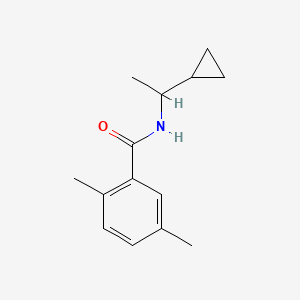
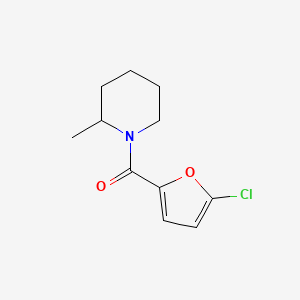

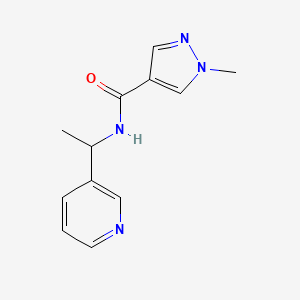



![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)